molecular formula C6H7NO2S B1362600 4-Aminobenzenesulfinic acid CAS No. 7472-15-3

4-Aminobenzenesulfinic acid

Cat. No. B1362600
CAS RN: 7472-15-3
M. Wt: 157.19 g/mol
InChI Key: YSEBWPQBEDKBBV-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfinic acid, also known as Sulfanilic acid or p-Aminobenzenesulfonic acid, is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a common building block in organic chemistry .


Synthesis Analysis

The synthesis of 4-Aminobenzenesulfinic acid involves adding aniline into a reactor having an air condenser, and adding dropwise concentrated sulfuric acid having a concentration of 90% under stirring into the aniline . The reaction is completed when the reaction liquid is clear .


Molecular Structure Analysis

The molecular formula of 4-Aminobenzenesulfinic acid is C6H7NO3S . Its molecular weight is 173.190 . The IUPAC Standard InChIKey is HVBSAKJJOYLTQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Aminobenzenesulfinic acid is an off-white solid . Its molecular weight is 173.190 . The IUPAC Standard InChIKey is HVBSAKJJOYLTQU-UHFFFAOYSA-N .

Scientific Research Applications

    Nonlinear Optical (NLO) Materials

These applications highlight the versatility of 4-aminobenzenesulfinic acid across different scientific domains. Its properties continue to inspire innovative research and practical applications. If you need further details or additional applications, feel free to ask!

Safety and Hazards

4-Aminobenzenesulfinic acid causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

4-aminobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEBWPQBEDKBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322909
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7472-15-3
Record name 7472-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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